3-[2-Chloro-5-(trifluoromethyl)phenyl]butanoic acid
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Overview
Description
3-[2-Chloro-5-(trifluoromethyl)phenyl]butanoic acid is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow nitration and other scalable chemical processes can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[2-Chloro-5-(trifluoromethyl)phenyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro or trifluoromethyl groups .
Scientific Research Applications
3-[2-Chloro-5-(trifluoromethyl)phenyl]butanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[2-Chloro-5-(trifluoromethyl)phenyl]butanoic acid involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in biological activity and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[2-Chloro-5-(trifluoromethyl)phenyl]butanoic acid is unique due to the combination of its functional groups and the butanoic acid moiety.
Properties
Molecular Formula |
C11H10ClF3O2 |
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Molecular Weight |
266.64 g/mol |
IUPAC Name |
3-[2-chloro-5-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C11H10ClF3O2/c1-6(4-10(16)17)8-5-7(11(13,14)15)2-3-9(8)12/h2-3,5-6H,4H2,1H3,(H,16,17) |
InChI Key |
DZMOGWZJMVAKQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=C(C=CC(=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
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